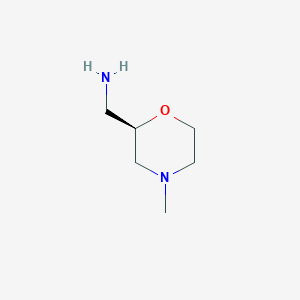

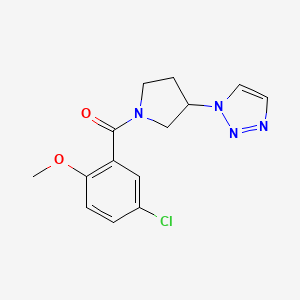

(R)-(4-Methylmorpholin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methenamine, also known as hexamine or Urotropin, is a heterocyclic organic compound with the formula (CH2)6N4. This white crystalline compound is highly soluble in water and polar organic solvents. It has a cage-like structure similar to adamantane .

Synthesis Analysis

Methenamine was discovered by Aleksandr Butlerov in 1859. It is prepared industrially by combining formaldehyde and ammonia .Molecular Structure Analysis

The molecule has a tetrahedral cage-like structure, similar to adamantane. Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .Physical And Chemical Properties Analysis

Methenamine is a white crystalline solid with a fishy, ammonia-like odor. It has a density of 1.33 g/cm3 (at 20 °C) and a melting point of 280 °C .Applications De Recherche Scientifique

Synthesis of Chiral Intermediates

®-(4-Methylmorpholin-2-yl)methanamine: is utilized in the synthesis of chiral intermediates for pharmaceuticals. For instance, it has been used in the efficient synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine , a key chiral intermediate in painkillers . This process involves a bienzyme cascade system with R-ω-transaminase and alcohol dehydrogenase functions, highlighting the compound’s role in facilitating biocatalytic reactions that produce high-purity chiral amines.

Development of Magnesium Batteries

In the field of energy storage, [(2R)-4-methylmorpholin-2-yl]methanamine could potentially be involved in the development of magnesium batteries . These batteries are researched for their advantages over lithium-ion counterparts, such as abundance and performance. The compound may play a role in the synthesis of electrolytes or as a solvent in the electrode preparation process.

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using morpholine-based compounds like ®-(4-Methylmorpholin-2-yl)methanamine , have significant biological and clinical applications . These derivatives are crucial in the production of plant hormones and pharmacologically active molecules, indicating the compound’s importance in agrochemical and pharmaceutical research.

Prebiotic Chemistry Research

Morpholine derivatives are considered in the study of prebiotic chemistry as potential precursors to amino acids and other organic compounds found in meteorites . ®-(4-Methylmorpholin-2-yl)methanamine could be involved in the synthesis of these precursors, contributing to our understanding of the origins of life.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2R)-4-methylmorpholin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFKNVNVLNAJQ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@@H](C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(4-Methylmorpholin-2-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)

![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)

amine hydrochloride](/img/structure/B2868674.png)

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)

![4-(4-(Trifluoromethoxy)phenyl)-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2868679.png)

![4-[2-(4-Methoxyphenyl)ethyl]aniline](/img/structure/B2868680.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)

![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)

![2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide](/img/structure/B2868685.png)